スティリペン톨-d9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

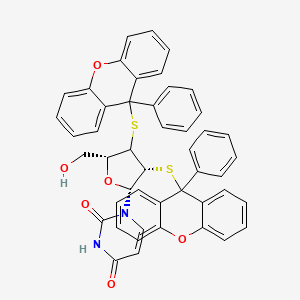

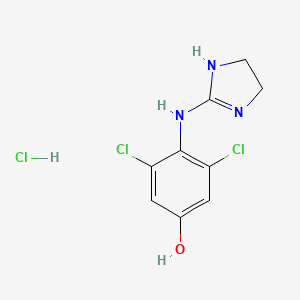

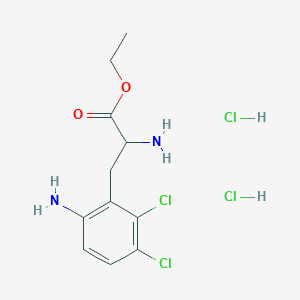

Stiripentol-d9 is a synthetic compound categorized as a diterpene derived from the terpenoid family. It is a deuterium-labeled version of stiripentol, an antiseizure medication. Stiripentol-d9 functions as a non-selective agonist for G-protein-coupled receptors (GPCRs), a prominent receptor family. This compound is primarily used in scientific research to explore the role of GPCRs in various physiological processes, including neurotransmission, signal transduction, and cell proliferation .

科学的研究の応用

Stiripentol-d9 holds significant value in scientific research due to its ability to activate GPCRs. It has been used in studies exploring:

Neurotransmission: Investigating the effects of GPCR agonists and antagonists on neurotransmitter release.

Signal Transduction: Understanding the signaling pathways initiated by GPCR activation.

Cell Proliferation: Examining the role of GPCRs in cell growth and division.

In medicine, stiripentol-d9 is used to study the pharmacokinetics and metabolism of stiripentol, particularly in the context of epilepsy treatment .

作用機序

Stiripentol-d9 operates as a non-selective agonist for GPCRs by binding to these receptors and triggering their activation. This activation initiates a signaling pathway that can elicit various cellular responses, depending on the specific GPCR it interacts with. For instance, it can induce neurotransmitter release, activate second messenger systems, or stimulate gene expression .

Similar Compounds:

Stiripentol: The non-deuterated version of stiripentol, used as an antiseizure medication.

Clobazam: Another antiseizure medication often used in combination with stiripentol.

Valproic Acid: An antiseizure medication used in conjunction with stiripentol for treating Dravet syndrome.

Uniqueness: Stiripentol-d9 is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. This labeling also helps in tracing the compound’s metabolic pathways and understanding its interactions with other drugs .

Safety and Hazards

Stiripentol-d9 can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .

将来の方向性

Stiripentol has demonstrated clinically meaningful efficacy in both short and long term in patients with Dravet Syndrome . In addition to reducing convulsive seizure frequency, Stiripentol also markedly reduces the number of status epilepticus episodes and associated medical complications which are more common in younger children . Based on these findings, Stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .

生化学分析

Biochemical Properties

Stiripentol-d9 is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . It enhances the opening duration of the GABA A receptor channel by binding to a site different than the benzodiazepine binding site . It binds to GABA A receptors containing any of the α, β, γ, or δ-subunits but displays the most potent potency when bound to receptors containing α3 or δ subunits .

Cellular Effects

Stiripentol-d9 has been shown to have significant effects on various types of cells and cellular processes . It potentiates GABA transmission by enhancing the release of GABA, reducing synaptosomal uptake of GABA, and inhibiting GABA transaminase-mediated breakdown of GABA . It also modulates brain energy metabolism and inhibits lactate dehydrogenase .

Molecular Mechanism

The molecular mechanism of Stiripentol-d9 involves its interaction with GABA A receptors in the brain . It acts as a positive allosteric modulator, enhancing the opening duration of the channel . It also binds to GABA A receptor-dependent chloride channels via a barbiturate-like mechanism .

Temporal Effects in Laboratory Settings

In a long-term follow-up study, Stiripentol-d9 showed a sustained response over time, with the highest responder rate observed when Stiripentol-d9 was initiated at the youngest age or in adulthood . The retention rate was 53% at 12 months and 33% at 24 months .

Dosage Effects in Animal Models

In animal models, Stiripentol-d9 showed greater anticonvulsant effects depending on the dose ratio used . Furthermore, the plasma and brain levels of Stiripentol-d9 were increased in the presence of other compounds, regardless of the dose ratio .

Metabolic Pathways

Stiripentol-d9 is extensively metabolized in the liver, primarily by demethylation and glucuronidation .

Transport and Distribution

After oral ingestion, Stiripentol-d9 is rapidly absorbed with a bioavailability of ≥70% .

Subcellular Localization

Given its role as a modulator of GABA A receptors, it can be inferred that Stiripentol-d9 likely localizes to regions of the cell where these receptors are present, such as the cell membrane .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of stiripentol-d9 involves the incorporation of deuterium into the stiripentol molecule. This process typically includes the following steps:

Deuterium Exchange Reaction: The hydrogen atoms in stiripentol are replaced with deuterium atoms using deuterated reagents under specific conditions.

Purification: The resulting stiripentol-d9 is purified using techniques such as chromatography to ensure high isotopic purity.

Industrial Production Methods: Industrial production of stiripentol-d9 follows similar synthetic routes but on a larger scale. The process involves:

Mixing Stiripentol with Low-Melting-Point Soluble Auxiliary Material: This mixture is heated to melt, then sprayed and cooled to obtain a solid preparation.

Addition of Auxiliary Materials: Additional auxiliary materials are added to enhance the dissolution rate, bioavailability, and storage stability of the final product.

化学反応の分析

Types of Reactions: Stiripentol-d9 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

特性

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-QPYRMXHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)

![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)